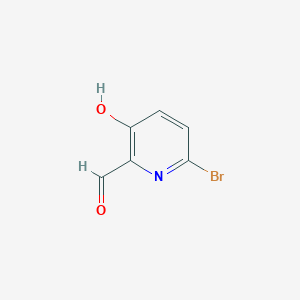

6-Bromo-3-hydroxypicolinaldehyde

Description

Significance of Pyridine (B92270) Carboxaldehydes as Synthetic Intermediates and Lead Structures

Pyridine carboxaldehydes are highly valued as synthetic intermediates due to the reactivity of the aldehyde group and the inherent properties of the pyridine ring. wikipedia.orgmaterialsciencejournal.org The aldehyde functional group readily undergoes nucleophilic attack, allowing for the formation of Schiff bases, which can serve as robust bidentate ligands in coordination chemistry. wikipedia.org This reactivity makes them precursors to a variety of compounds with applications in pharmaceuticals and materials science. wikipedia.orgmaterialsciencejournal.org For instance, pyridine-2-carbaldehyde is a key starting material for the production of the drug pralidoxime. wikipedia.org

The pyridine moiety itself is a crucial scaffold in medicinal chemistry. rsc.org Its presence in a molecule can significantly influence its biological activity, in part because the nitrogen atom can be protonated within enzyme active sites, playing a role in stabilizing intermediates. rsc.org As such, pyridine derivatives are integral to the structure of numerous pharmaceuticals, including those for HIV and cancer treatment. rsc.org The versatility of pyridine carboxaldehydes allows for the synthesis of diverse molecular architectures, making them important lead structures in the drug discovery process. rsc.orgnih.gov

The Context of Halogenated and Hydroxylated Pyridine Aldehydes in Organic Synthesis and Chemical Biology

The introduction of halogen and hydroxyl substituents onto the pyridine aldehyde framework dramatically expands its chemical utility and biological relevance. Halogenation, the substitution of a hydrogen atom with a halogen (such as bromine, chlorine, or iodine), is a fundamental reaction in organic synthesis. libretexts.orglibretexts.org In the context of pyridine aldehydes, halogenation can alter the electronic properties of the ring, influencing the reactivity of the aldehyde group and providing a handle for further chemical modifications, such as cross-coupling reactions. libretexts.org

Hydroxylated pyridine derivatives are also of significant interest. The hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nih.gov Furthermore, both halogen and hydroxyl groups can modulate a molecule's lipophilicity and metabolic stability, key parameters in the design of new therapeutic agents. The strategic placement of these functional groups on the pyridine aldehyde scaffold allows for the fine-tuning of a compound's properties for specific applications in organic synthesis and chemical biology. nih.govnih.gov

Research Landscape Surrounding 6-Bromo-3-hydroxypicolinaldehyde and Related Chemical Entities

This compound is a specific example of a halogenated and hydroxylated pyridine aldehyde. Its structure, featuring a bromine atom at the 6-position and a hydroxyl group at the 3-position of the picolinaldehyde scaffold, makes it a valuable research chemical. While extensive research specifically on this compound is not widely published in top-tier journals, its constituent parts and related structures are well-studied.

The synthesis of such a molecule would likely involve the oxidation of a corresponding methyl or hydroxymethyl pyridine, a common method for preparing pyridine aldehydes. wikipedia.org The presence of both a bromine atom and a hydroxyl group offers multiple sites for synthetic elaboration. For example, the bromine atom can be used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the hydroxyl group can be alkylated or acylated to further modify the molecule's properties.

Related compounds, such as 6-Bromo-3-hydroxypicolinic acid, the corresponding carboxylic acid, are commercially available and used as building blocks in chemical synthesis. chemicalbook.combldpharm.comsigmaaldrich.comchemsrc.com The study of these related molecules provides insight into the potential reactivity and applications of this compound. The research landscape for this and similar compounds is primarily situated within the realm of synthetic methodology development and as intermediates in the preparation of more complex target molecules for various scientific investigations.

Chemical Compound Information

Below are the details for the chemical compounds mentioned in this article.

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrNO2 |

|---|---|

Molecular Weight |

202.01 g/mol |

IUPAC Name |

6-bromo-3-hydroxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H4BrNO2/c7-6-2-1-5(10)4(3-9)8-6/h1-3,10H |

InChI Key |

WXXYTQPPYLYQGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1O)C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 3 Hydroxypicolinaldehyde and Its Congeners

Strategies for the Direct Synthesis of 6-Bromo-3-hydroxypicolinaldehyde

The direct synthesis of this compound can be achieved through several key transformations, each with its own set of challenges and advantages. These methods primarily involve the introduction of the bromo and hydroxyl groups onto the picolinaldehyde scaffold.

Bromination Protocols for Hydroxypicolinaldehydes

The direct bromination of hydroxypicolinaldehydes represents a common and straightforward approach. This electrophilic aromatic substitution reaction typically utilizes a brominating agent to introduce a bromine atom onto the pyridine (B92270) ring. The position of bromination is directed by the existing substituents.

Common brominating agents include N-Bromosuccinimide (NBS) and bromine (Br2) in a suitable solvent like acetic acid. google.comnih.govchemspider.com The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and selectivity. For instance, the bromination of phenols can be influenced by the solvent, with polar solvents like water promoting polysubstitution, while less polar solvents can favor monosubstitution. youtube.com

A study on the bromination of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide with bromine in acetic acid resulted in the formation of the 3-bromo derivative. nih.gov Similarly, 3,4-dimethylacetanilide was successfully brominated using bromine in acetic acid. chemspider.com These examples highlight the utility of bromine in acetic acid for the bromination of activated aromatic rings.

Hydroxylation Approaches for Bromopicolinaldehydes

Conversely, the synthesis can proceed through the hydroxylation of a bromopicolinaldehyde precursor. This approach involves the introduction of a hydroxyl group onto a pre-existing brominated pyridine ring. Nucleophilic aromatic substitution is a common method for this transformation, where a nucleophile, such as a hydroxide (B78521) source, displaces a suitable leaving group, often a halogen, on the aromatic ring.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. researchgate.netresearchgate.net Factors such as the choice of solvent, temperature, catalyst, and reaction time can significantly impact the outcome of the synthesis. For instance, in a patented process for producing 6-bromo-3-hydroxy-2-pyrazinecarboxamide, a related compound, it was found that controlling the water content in the reaction mixture increased the yield. google.com The reaction temperature and time were also optimized to be between 50-100°C and 5 minutes to 5 hours, respectively. google.com

Synthesis of Substituted Picolinaldehyde Derivatives

The synthesis of substituted picolinaldehyde derivatives, including halogenated and trifluoromethylated congeners, is crucial for developing new compounds with tailored properties.

Halogenation and Trifluoromethylation Strategies on Picolinaldehyde Scaffolds

Halogenation of the picolinaldehyde scaffold can be achieved using various reagents. nih.gov For instance, the synthesis of 6-bromo-4-iodoquinoline (B1287929) involved the chlorination of 6-bromoquinolin-4-ol (B142416) with POCl3, followed by iodination with NaI. atlantis-press.com This demonstrates a multi-step approach to introduce different halogens onto a heterocyclic core. The development of halogen-substituted pyridyl derivatives has been a key strategy in the creation of imaging agents for glucocorticoid receptors. nih.gov

The introduction of a trifluoromethyl group often requires specialized reagents and conditions due to the electron-withdrawing nature of the CF3 group.

O-Alkylation and Glycosylation of Hydroxypyridine Aldehydes

The synthesis of O-alkylated pyridine derivatives can be achieved through the treatment of hydroxypyridines with alkyl halides in the presence of a base like potassium carbonate. nih.gov This method has been successfully applied to produce various O-substituted pyridine compounds. nih.gov For instance, the reaction of 2-hydroxypyridines with appropriate alkyl halides in dry acetone (B3395972) under reflux conditions for four hours has been reported to yield the corresponding ethoxy or propoxy derivatives. nih.gov The progress of the reaction can be monitored by the disappearance of the characteristic C=O and NH stretching bands of the precursor in the infrared spectrum and the appearance of the C=O stretching band of the acetyl function in the product. nih.gov

Glycosylation of hydroxypyridines represents a key transformation for introducing carbohydrate moieties. While pyridine-promoted glycosylations have been reported, they often result in low diastereoselectivity. nih.gov A more effective method involves the use of a phenanthroline catalyst for the glycosylation of alcohol nucleophiles with α-glycosyl bromides, which stereoselectively yields α-1,2-cis glycosides. nih.gov The proposed mechanism suggests that the phenanthroline catalyst displaces the anomeric bromide to form a β-phenanthrolinium ion intermediate, which then reacts with the alcohol to produce the α-glycoside with retention of configuration. nih.gov This catalytic system provides a general and predictable method for forming 1,2-cis glycosidic linkages. nih.gov

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 2-hydroxy-pyridines, alkyl halides | Anhydrous K2CO3, dry acetone, reflux 4h | O-alkylated pyridines | Not specified | nih.gov |

| Alcohol nucleophiles, α-glycosyl bromides | Phenanthroline catalyst | α-1,2-cis glycosides | Not specified | nih.gov |

Condensation Reactions for Hydrazone and Semicarbazone Formation

Hydrazones, characterized by the azomethine group (–NHN=CH), are readily synthesized through the condensation of hydrazides with aldehydes. nih.govnih.gov This reaction is typically carried out by heating the reactants in a suitable solvent like ethanol (B145695) or acetone. nih.gov For example, novel isonicotinic hydrazone derivatives have been synthesized from the reaction of isonicotinic hydrazide with vanillin (B372448) and salicylaldehyde. nih.govnih.gov

Semicarbazones are formed via the condensation of an aldehyde or ketone with a semicarbazide (B1199961). sathyabama.ac.inresearchgate.net These reactions are often performed under solvent-free conditions, for instance, by ball-milling the aldehyde or ketone with semicarbazide hydrochloride. researchgate.net This mechanochemical approach is environmentally friendly and provides quantitative yields of the corresponding semicarbazone. researchgate.net The reaction between a substituted benzaldehyde (B42025) and semicarbazide hydrochloride in the presence of a green solvent like ethyl lactate (B86563) or dimethyl isosorbide (B1672297) also yields semicarbazones. geneseo.edu The synthesis of semicarbazones is a characteristic reaction of carbonyl compounds, where the lone pair of the NH2 group not directly attached to the C=O group in semicarbazide acts as the nucleophile. youtube.com

| Aldehyde/Ketone | Hydrazide/Semicarbazide | Solvents/Conditions | Product | Yield | Reference |

| Vanillin, Salicylaldehyde | Isonicotinic hydrazide | Ethanol/Acetone, heating | Isonicotinic hydrazones | Not specified | nih.govnih.gov |

| Various aldehydes/ketones | Semicarbazide hydrochloride | Solvent-free ball-milling | Semicarbazones | Quantitative | researchgate.net |

| Substituted benzaldehydes | Semicarbazide hydrochloride | Ethyl lactate/water or Dimethyl isosorbide/water | Semicarbazones | High | geneseo.edu |

Derivatization via Reductive Amination and Mitsunobu Reactions

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, phenyl ethers, and thioethers. organic-chemistry.org The reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol center, making it a powerful tool in organic synthesis. organic-chemistry.org Hydroxypyridines, being acidic, are suitable nucleophiles for the Mitsunobu reaction. beilstein-journals.org For instance, 4-hydroxy-6-alkyl-2-pyrones have been shown to be effective coupling partners in Mitsunobu reactions, yielding functionalized 2-pyronyl ethers in moderate to excellent yields. beilstein-journals.org The general procedure involves stirring the pyrone, triphenylphosphine, and an alcohol in dichloromethane, followed by the slow addition of DIAD. beilstein-journals.org

Synthesis of Pyridine-Based Heterocycles Utilizing Picolinaldehyde Intermediates

Picolinaldehydes are valuable intermediates in the synthesis of various pyridine-based heterocycles. One prominent method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. youtube.commdpi.com A variation of this is the Bohlmann–Rahtz pyridine synthesis, where the reaction of an enamine with an ethynyl (B1212043) ketone leads to a trisubstituted pyridine. beilstein-journals.org This reaction can be performed in a single step in a microwave flow reactor, avoiding the isolation of intermediates. beilstein-journals.org

Another approach involves the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles to construct the pyridine ring. youtube.com Furthermore, a simple and modular method for preparing highly substituted pyridines involves a cascade reaction of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids, catalyzed by copper. nih.gov This reaction proceeds through a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to afford the pyridine product. nih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes also provides a green synthesis route to 2,4,6-triarylsubstituted symmetrical pyridines. rsc.org

| Starting Materials | Key Reaction Type | Product | Reference |

| Aldehyde, β-ketoester, ammonia | Hantzsch synthesis | Dihydropyridine/Pyridine | youtube.commdpi.com |

| Enamine, Ethynyl ketone | Bohlmann–Rahtz synthesis | Trisubstituted pyridine | beilstein-journals.org |

| Alkynes, Nitrile | [2+2+2] Cycloaddition | Pyridine | youtube.com |

| α,β-Unsaturated ketoxime O-pentafluorobenzoate, Alkenylboronic acid | Copper-catalyzed cascade reaction | Highly substituted pyridine | nih.gov |

| Ketoxime acetates, Aldehydes | Iron-catalyzed cyclization | 2,4,6-Triarylsubstituted symmetrical pyridines | rsc.org |

Advanced Synthetic Techniques and Catalysis in Picolinaldehyde Chemistry

Application of Multi-Component Reactions (MCRs) for Complex Derivative Synthesis

Multi-component reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step from three or more reactants. baranlab.orgnih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent. nih.gov The Passerini reaction involves an aldehyde or ketone, an isocyanide, and a carboxylic acid to produce α-hydroxy carboxamides. nih.gov The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid, yielding α-acylamino amides. nih.govrsc.org

These reactions have been applied to the synthesis of various heterocyclic systems. For example, a series of tetrazole-linked imidazo[1,5-a]pyridines were synthesized using an azido-Ugi four-component reaction followed by an N-acylation–cyclization process. acs.org This methodology demonstrated good to excellent yields with a variety of isocyanides and picolinaldehydes. acs.org The Ugi reaction has also been utilized in the synthesis of β-lactam-diketopiperazine hybrids from Ugi adducts derived from 4-oxoazetidine-2-carboxaldehydes. rsc.org

| MCR Type | Reactants | Product | Reference |

| Azido-Ugi 4CR | Picolinaldehydes, Isocyanides, etc. | Tetrazolylimidazo[1,5-a]pyridines | acs.org |

| Ugi 4CR | 4-Oxoazetidine-2-carboxaldehydes, Isocyanides, Amines, Carboxylic acids | β-Lactam-diketopiperazine hybrids | rsc.org |

| Passerini 3CR | Aldehydes/Ketones, Isocyanides, Carboxylic acids | α-Hydroxy carboxamides | nih.gov |

Utilization of Nanocatalysts in Picolinaldehyde Transformations

Nanocatalysts have gained significant attention in organic synthesis due to their high surface area, easy preparation, and recyclability. rsc.org Magnetically recoverable nanocatalysts are particularly advantageous as they can be easily separated from the reaction medium using an external magnet. rsc.org

In the context of picolinaldehyde transformations, nanocatalysts have been employed in various reactions. For instance, Fe3O4-supported Schiff-base copper(II) complex has been used as a catalyst in the three-component reaction of aldehydes, 2-isocyanoacetamide, and 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one to synthesize pyrano[2,3-b]pyridine-3-carboxamide derivatives under solvent-free conditions. rsc.org Another example is the use of CoFe2O4@SiO2–SO3H as a reusable nanocatalyst for the synthesis of pyrazolo[3,4-b]pyridines. rsc.org

Silver-based nanocatalysts have also demonstrated versatility in organic transformations, including the synthesis of various heterocyclic compounds. nih.gov Silver nanoparticles embedded in pyridine-cholesterol xerogels have shown excellent catalytic activity in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. nih.gov While direct applications to this compound are not explicitly detailed, the potential for using these nanocatalysts in its transformations is evident. The interaction of pyridine derivatives with gold nanoparticles has also been studied to understand the stabilization of these nanoparticles. acs.org

| Nanocatalyst | Reaction Type | Substrates | Product | Reference |

| Fe3O4@SPNC (Schiff-base copper(II) complex) | Three-component reaction | Aldehydes, 2-isocyanoacetamide, 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one | Pyrano[2,3-b]pyridine-3-carboxamide derivatives | rsc.org |

| CoFe2O4@SiO2–SO3H | Not specified | Not specified | Pyrazolo[3,4-b]pyridines | rsc.org |

| Silver-nanoparticle-embedded pyridine-cholesterol xerogels | Reduction | 4-Nitrophenol | 4-Aminophenol | nih.gov |

Environmentally Benign Synthetic Approaches for Pyridine Aldehyde Compounds

The imperative for sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methods for pyridine aldehyde compounds. These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient reaction conditions to minimize environmental impact.

Recent research has highlighted several green synthetic strategies for producing polysubstituted picolinaldehydes. One notable method involves a metal-free, visible-light-induced photoredox process. organic-chemistry.org This technique facilitates both the construction of the pyridine ring and the direct C-H functionalization to introduce the aldehyde group. organic-chemistry.orgacs.org The reaction proceeds under mild conditions and notably avoids the use of metal catalysts and external oxidants, which are often sources of environmental concern. organic-chemistry.org The process begins with an aza-6π electrocyclization to form the pyridine core, followed by a Minisci-type reaction for C-H formylation. organic-chemistry.org This approach demonstrates high efficiency and tolerance for a variety of functional groups. organic-chemistry.orgacs.org

Another green approach utilizes microwave assistance in a Kornblum-type oxidation of methyl pyridyl heteroarenes. osti.gov This method is advantageous for its acid-free and aerobic conditions, employing iodine for the chemoselective oxidation to form pyridyl carbaldehydes. osti.gov The efficiency of microwave-assisted synthesis often leads to reduced reaction times and energy consumption. nih.gov

The catalytic oxidation of methylpyridines represents another avenue for the green synthesis of pyridine aldehydes and their corresponding carboxylic acids. The use of radical catalysts like N-hydroxyphthalimide (NHPI) in the presence of cobalt(II) and manganese(II) salts allows for the selective aerobic oxidation of methylpyridines. researchgate.net While this method primarily yields carboxylic acids, it highlights the potential for selective oxidation under environmentally conscious conditions. researchgate.net

Furthermore, solvent-free conditions have been explored for the synthesis of pyridine-2-carbaldehyde-based chalcones. asianpubs.org This one-pot protocol employs mesoporous MCM-41 materials as catalysts, which can be either metal-incorporated or acid-functionalized. asianpubs.org The elimination of organic solvents significantly reduces the generation of volatile organic compounds (VOCs), a key goal of green chemistry.

The table below summarizes key aspects of these environmentally benign synthetic approaches.

| Synthetic Approach | Key Features | Starting Materials | Catalysts/Reagents | Conditions | Ref. |

| Visible-Light Photoredox Catalysis | Metal-free, oxidant-free | Cinnamaldehydes, Propargylamines | DBU, Benzophenone, Sodium trifluoroacetate | Visible light, mild conditions | organic-chemistry.org |

| Microwave-Assisted Kornblum-Type Oxidation | Acid-free, aerobic | Methyl pyridyl heteroarenes | Iodine | Microwave irradiation | osti.gov |

| Solvent-Free Catalysis | One-pot, solvent-free | Aromatic ketones, Pyridine-2-carbaldehydes | Mesoporous MCM-41 (metal-incorporated or acid-functionalized) | Solvent-free | asianpubs.org |

Biocatalysis offers a particularly attractive green alternative to traditional chemical synthesis. Whole-cell biocatalysts have been successfully employed for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org This method showcases the potential of using recombinant microorganisms to perform selective oxidations under mild, aqueous conditions, thereby offering a more sustainable route compared to multi-step organic syntheses. rsc.org

The direct synthesis of pyridine rings from simple, abundant starting materials is another cornerstone of green pyridine chemistry. The gas-phase condensation of aldehydes and ammonia over solid acid catalysts, such as zeolites, has been investigated for the production of pyridine and picoline. researchgate.net This heterogeneous catalytic approach allows for continuous processing and easier catalyst separation and recycling. researchgate.netsemanticscholar.orge3s-conferences.org

The following table outlines the catalysts and conditions for various gas-phase pyridine syntheses.

| Starting Materials | Catalyst | Temperature (°C) | Products | Ref. |

| Acrolein dimethyl acetal, Ammonia | ZnO/HZSM-5-At-acid | Not specified | 3-picoline | researchgate.net |

| Acetylene, Ammonia | CdO on Kaolin | 360-420 | 2-methylpyridine, 4-methylpyridine | semanticscholar.orge3s-conferences.org |

| Formaldehyde, Acetaldehyde, Ammonia | Modified Alumina and Silica (B1680970) | 400-450 | Pyridine, Methylpyridines | wikipedia.org |

In the context of producing pyridine aldehydes from functionalized pyridines, the catalytic hydrogenation of pyridine nitriles offers a direct route. google.com This method can be controlled to yield the desired aldehyde. Additionally, the reaction of cyanopyridines with formic acid over a thoria-alumina catalyst presents another pathway to pyridine aldehydes. google.com

These diverse approaches underscore the significant progress in developing environmentally benign synthetic methodologies for pyridine aldehyde compounds, moving away from hazardous reagents and harsh conditions towards more sustainable and efficient chemical processes.

Reactivity and Reaction Mechanisms of 6 Bromo 3 Hydroxypicolinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a cornerstone of the compound's reactivity, readily participating in oxidation, reduction, and nucleophilic addition reactions.

Oxidation Pathways to Corresponding Carboxylic Acids

The aldehyde functional group in 6-Bromo-3-hydroxypicolinaldehyde can be oxidized to form the corresponding carboxylic acid, 6-bromo-3-hydroxypicolinic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. The aldehyde group's carbon atom is in a relatively low oxidation state and is susceptible to attack by oxidizing agents, which results in the insertion of an oxygen atom.

Reduction Reactions to Pyridine (B92270) Methanols

Conversely, the aldehyde group can be reduced to a primary alcohol, yielding (6-bromopyridin-3-yl)methanol. nih.gov This reduction involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the aldehyde. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. masterorganicchemistry.com This leads to nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.combyjus.com

This reactivity allows for a variety of condensation reactions. For instance, primary amines can react with the aldehyde to form imines through a process that involves nucleophilic attack of the amine, followed by dehydration. byjus.com Similarly, alcohols can add to the aldehyde to form hemiacetals, which can then react with a second alcohol molecule to yield an acetal, a reaction often catalyzed by acid. byjus.com The reaction with hydrogen cyanide is another classic example, producing a cyanohydrin. byjus.com

Reactivity of the Bromine Substituent

The bromine atom attached to the pyridine ring also plays a crucial role in the molecule's reactivity, primarily through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAAr). pressbooks.publibretexts.org This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org The aldehyde and the nitrogen atom in the pyridine ring act as electron-withdrawing groups, making the ring more susceptible to nucleophilic attack. The position of these groups relative to the bromine atom influences the reaction's feasibility. For a successful SNAAr reaction, the electron-withdrawing group should be positioned ortho or para to the leaving group (bromine in this case) to effectively stabilize the intermediate through resonance. libretexts.org

Reactivity of the Hydroxyl Group

The hydroxyl group at the C3 position of this compound is a key functional group that significantly influences its reactivity. Its nucleophilic character allows for a variety of chemical transformations, and its proximity to the aldehyde and the pyridine nitrogen enables its participation in complex chemical behaviors.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can readily undergo O-alkylation and O-acylation reactions to form the corresponding ethers and esters. These reactions are fundamental in synthetic chemistry for protecting the hydroxyl group or for introducing new functionalities into the molecule.

O-alkylation is typically achieved by treating the hydroxypyridine derivative with an alkylating agent, such as an alkyl halide or an epoxide, in the presence of a base. tandfonline.comresearchgate.net The base deprotonates the hydroxyl group, increasing its nucleophilicity and facilitating the substitution reaction on the alkylating agent. For instance, the alkylation of 3-hydroxypyridine (B118123) with epoxides like ethylene (B1197577) oxide or propylene (B89431) oxide can be catalyzed by Lewis acids to yield the corresponding hydroxy ether derivatives. tandfonline.com A variety of pyridone and oxypyridine derivatives can be prepared through these methods. researchgate.net Catalyst- and base-free conditions have also been developed for the specific N-alkylation of hydroxypyridines with organohalides, highlighting the tunability of the reaction's selectivity. acs.org

O-acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine. nih.gov Acetic anhydride is a common reagent for this transformation, leading to the formation of an acetate (B1210297) ester. nih.gov The acetyl group is a widely used protecting group in organic synthesis due to its stability and the ease of its subsequent removal under basic conditions. nih.gov In solution, an equilibrium can exist between N-acylated and O-acylated products, with the position of the equilibrium being influenced by the acyl residue's structure, temperature, and solvent polarity. researchgate.net

Table 1: Examples of O-Alkylation Reactions of Hydroxypyridine Derivatives

| Hydroxypyridine Derivative | Alkylating Agent | Catalyst/Base | Product Type | Reference(s) |

| 3-Hydroxypyridine | Ethylene oxide | CdI₂/BF₃·OEt₂ | Oxypyridine derivative | tandfonline.com |

| 4-Hydroxypyridine | Propylene oxide | Lewis Acid | Pyridone derivative | tandfonline.com |

| 2-Hydroxypyridine | Epichlorohydrin | Lewis Acid | Pyridone derivative | tandfonline.com |

| Hydroxypyridines | Organohalides | None | N-alkylated 2-pyridones | acs.org |

| 3-Hydroxypyridines | Aryl bromides/iodides | Copper-based catalyst | O-arylated pyridines | acs.org |

Participation in Chelation and Complex Formation

The arrangement of the hydroxyl group and the aldehyde group in an ortho position on the pyridine ring of this compound creates a bidentate chelation site. This structural motif allows the molecule to bind to metal ions, forming stable coordination complexes. The nitrogen atom of the pyridine ring can also participate in coordination, potentially leading to tridentate chelation.

The ability of 3-hydroxypyridin-4-ones to act as iron chelators is well-documented, with the introduction of a 1'-hydroxyalkyl group at the 2-position significantly enhancing their affinity for iron(III). nih.gov This suggests that the hydroxyl and carbonyl groups of this compound would similarly be involved in metal binding. Structural isomers, such as 3-hydroxyisonicotinaldehyde, are also recognized as chelating agents. ambeed.com

The formation of metal complexes can have a profound impact on the molecule's properties and reactivity. For example, the photostability of 3-hydroxyflavone, which also possesses a hydroxy-carbonyl chelation site, is significantly affected by complexation with metal ions like Al(III), Zn(II), and Pb(II). rsc.org While Al(III) can block photodegradation, Zn(II) and Pb(II) complexes still undergo photoreaction, leading to the release of the free metal cations. rsc.org This highlights the potential for the metal complexes of this compound to exhibit unique photochemical behavior. The study of tripodal hexadentate hydroxypyridinone ligands further underscores the importance of this class of compounds in forming stable complexes with metal ions like iron(III) and gallium(III) under physiological conditions. nih.gov

Potential for Quinone Methide Generation via Elimination Reactions

The structure of this compound presents the potential for the generation of a reactive intermediate known as a quinone methide through an elimination reaction. Quinone methides are highly reactive conjugated systems that can act as potent electrophiles. wikipedia.org Their formation often involves the loss of a leaving group from a benzylic position of a phenol (B47542) derivative.

The generation of quinone methides can be triggered by various stimuli, including oxidation or photochemical activation. wikipedia.org For instance, hydrogen peroxide can activate certain arylboronates to form quinone methides that can cross-link DNA. nih.gov The reactivity of quinone methides is often harnessed in asymmetric organocatalysis for the construction of complex molecular architectures. nih.gov Elimination reactions, in general, are a fundamental class of reactions in organic chemistry, often competing with substitution reactions. masterorganicchemistry.comchemguide.co.uk They can be promoted by heat or the use of strong bases. masterorganicchemistry.comsaskoer.ca The dehydration of alcohols, an elimination reaction that removes a molecule of water, is a common method for forming alkenes and can be catalyzed by strong acids or proceed via intermediates like tosylates. youtube.comlibretexts.org

Intermolecular and Intramolecular Interactions in Reaction Systems

The reactivity of this compound is not only governed by the inherent properties of its functional groups but also by the complex interplay of intermolecular and intramolecular interactions within a reaction system. These non-covalent forces, particularly hydrogen bonding, can significantly influence reaction pathways, product distributions, and the stability of intermediates and transition states.

The presence of both a hydroxyl group (a hydrogen bond donor) and an aldehyde group and a pyridine nitrogen (hydrogen bond acceptors) within the same molecule allows for the formation of both intramolecular and intermolecular hydrogen bonds. nih.gov Intramolecular hydrogen bonding between the ortho-positioned hydroxyl and aldehyde groups is highly probable, similar to what is observed in salicylaldehyde. vedantu.com This interaction can influence the conformation of the molecule and the reactivity of both functional groups. The energy of such intramolecular hydrogen bonds in aromatic systems can be substantial and can lead to the transfer of aromaticity within the molecule. nih.gov Studies on ortho-hydroxy Schiff bases and related compounds have highlighted the critical role of intramolecular hydrogen bonds in modulating their physicochemical properties. mdpi.com

In a reaction medium, this compound can engage in intermolecular hydrogen bonding with solvent molecules, reagents, or catalysts. nih.govacs.org For example, in an aqueous solution, the hydroxyl group can donate a hydrogen bond to a water molecule, while the pyridine nitrogen and aldehyde oxygen can act as hydrogen bond acceptors. nih.govacs.org These solvent-solute interactions can stabilize the ground state or transition states, thereby affecting reaction rates. The crystal structure of related bromo-substituted heterocyclic compounds reveals the presence of various intermolecular interactions, including hydrogen bonds and halogen–π interactions, which dictate the packing of molecules in the solid state. mdpi.com The formation of such supramolecular assemblies can also be relevant in heterogeneous reaction systems.

Coordination Chemistry and Metal Complexation

Ligand Design Principles Involving 6-Bromo-3-hydroxypicolinaldehyde

The design of ligands based on this compound is guided by its inherent structural features. The pyridine (B92270) nitrogen atom and the adjacent phenolic oxygen form a potent bidentate N,O-chelation site for metal ions. The aldehyde group serves as a versatile synthetic handle, allowing for the straightforward formation of Schiff base ligands through condensation with primary amines. ekb.egresearchgate.net This reaction extends the ligand framework, introducing an imine nitrogen atom that can also participate in coordination, thus creating multidentate ligand systems.

The bromo-substituent on the pyridine ring plays a crucial role in fine-tuning the electronic properties of the ligand. It acts as an electron-withdrawing group, influencing the Lewis basicity of the pyridine nitrogen and the acidity of the hydroxyl proton. This modification can impact the stability and reactivity of the resulting metal complexes. asianpubs.org Consequently, this compound is an excellent platform for constructing ligands with tailored steric and electronic characteristics for specific applications in metal ion sequestration and catalysis. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes with this compound and its Derivatives

The synthesis of metal complexes using this compound can proceed directly or, more commonly, through its Schiff base derivatives, which offer enhanced coordination capabilities.

Schiff bases are synthesized by the condensation reaction between a primary amine and a carbonyl compound like this compound. ekb.egneliti.com The general procedure involves refluxing equimolar amounts of the aldehyde and a selected primary amine in a suitable solvent, often with a few drops of acid as a catalyst, to form the characteristic azomethine or imine group (-C=N-). nih.gov

Metal complexes can then be prepared in two primary ways:

Sequential Synthesis: The Schiff base ligand is first isolated and purified before being reacted with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in an appropriate solvent.

In Situ or Template Synthesis: The aldehyde, amine, and metal salt are combined in a single reaction vessel. The metal ion can act as a template, directing the condensation reaction to form the Schiff base ligand, which then coordinates to the metal center. researchgate.net

Upon formation of a Schiff base derivative, this compound transforms into a potentially tridentate ligand. Chelation to a transition metal ion typically occurs through the phenolic oxygen (after deprotonation), the imine nitrogen, and the pyridine ring nitrogen, forming a stable O,N,N-donor coordination environment. researchgate.netneliti.com

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Successful coordination is confirmed by shifts in the vibrational frequencies of key functional groups. A shift in the ν(C=N) (azomethine) band and the disappearance or shift of the ν(O-H) band are indicative of the ligand's involvement in complexation. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer bands and d-d transitions, which help in elucidating the geometry of the metal center. asianpubs.orgnih.gov

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal ion and helps infer its oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral). asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR can confirm the structure of the ligand within the complex. nih.gov

The stoichiometry and geometry of the resulting metal complexes are dictated by the coordination number and preferred geometry of the central metal ion, as well as the denticity of the ligand. nih.gov For Schiff bases derived from this compound acting as tridentate ligands, common stoichiometries are 1:1 and 1:2 (metal:ligand).

A 1:2 metal-to-ligand ratio typically results in a six-coordinate, octahedral geometry, with two ligand molecules wrapping around the metal center. wikipedia.org

A 1:1 metal-to-ligand ratio can lead to various geometries. The remaining coordination sites on the metal may be occupied by solvent molecules or co-ligands from the metal salt (e.g., H₂O, Cl⁻). nih.govneliti.com This can result in four-coordinate (tetrahedral or square planar) or five-coordinate (square pyramidal or trigonal bipyramidal) geometries. nih.govresearchgate.net

The table below summarizes typical coordination geometries and stoichiometries observed for analogous pyridine-aldehyde Schiff base complexes.

| Metal Ion | Ligand Type | Metal:Ligand Ratio | Coordination Geometry | Reference(s) |

| Ni(II) | Pyridine-thiosemicarbazone | 1:1 | Square-planar | nih.gov |

| Zn(II) | Pyridine-thiosemicarbazone | 1:1 | Square-pyramidal | nih.gov |

| Cu(II) | Pyridinylmethylamine | 1:1 or 1:2 | Square-pyramidal (1:1), Octahedral (1:2) | researchgate.net |

| Co(II) | Pyridine-based Schiff base | 1:2 | Octahedral | wikipedia.org |

| Hg(II) | Pyridine-based ligand | 1:1 | Distorted tetrahedral | researchgate.net |

Catalytic Applications of Metal Complexes Derived from Picolinaldehydes

The tunable nature of ligands derived from picolinaldehydes makes their metal complexes promising candidates for homogeneous catalysis.

The design of effective catalysts from this compound complexes hinges on modulating the ligand framework to influence the properties of the metal center. The electronic influence of the bromo-substituent and the steric bulk of the amine used in a Schiff base derivative can alter the Lewis acidity and redox potential of the coordinated metal, thereby tuning its catalytic activity. researchgate.net

A key concept in this area is Metal-Ligand Cooperation (MLC) . In MLC, the ligand is not a mere spectator but actively participates in the catalytic cycle. For complexes of this compound, the hydroxyl group is crucial for this activity. It can be deprotonated and protonated during a reaction, facilitating substrate activation or bond-breaking/forming steps. nih.gov This mechanism has been demonstrated in palladium complexes with 2-hydroxypyridine-based ligands, which are active in borrowing-hydrogen reactions for the α-alkylation of ketones with alcohols. nih.gov

Complexes of related pyridine-aldehyde Schiff bases have also shown catalytic activity in oxidation reactions, such as the decomposition of hydrogen peroxide, where the metal complex facilitates the generation of reactive oxygen species. researchgate.net The performance of these catalytic systems is highly dependent on the choice of both the metal ion and the specific structure of the picolinaldehyde-derived ligand.

Scant Evidence of this compound in Heterogeneous Catalysis

The general principle of utilizing picolinaldehyde-derived ligands in heterogeneous catalysis involves their immobilization onto solid supports. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation from the reaction mixture and potential for catalyst recycling. Common solid supports include inorganic materials like silica (B1680970) and alumina, as well as porous organic polymers and metal-organic frameworks (MOFs). The functional groups on the picolinaldehyde ligand, such as the aldehyde and the pyridine nitrogen, can effectively coordinate with metal ions, forming active catalytic centers.

However, the specific influence of the bromo and hydroxyl substituents on the 6- and 3-positions of the picolinaldehyde ring, respectively, on the performance of a heterogeneous catalyst remains unexplored. These functional groups could potentially modulate the electronic properties and stability of the resulting metal complexes, thereby impacting their catalytic activity, selectivity, and longevity. For instance, the electron-withdrawing nature of the bromine atom and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group could offer unique steric and electronic effects.

Despite these theoretical considerations, the scientific community has yet to report concrete examples of heterogeneous catalytic processes employing ligands derived from this compound. Consequently, there is no available data to populate tables on catalyst composition, reaction conditions, or performance metrics such as conversion rates and product selectivity for any specific chemical transformation. The absence of such research indicates a potential area for future investigation within the domain of catalyst design and application.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-Bromo-3-hydroxypicolinaldehyde is expected to provide key insights into the number, environment, and connectivity of the hydrogen atoms in the molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, the aldehyde proton (-CHO) is anticipated to appear as a singlet at a characteristic downfield position, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the pyridine (B92270) ring would exhibit distinct signals, with their chemical shifts and coupling constants (J) revealing their relative positions. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the highly deshielded region of 190-200 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region (typically 100-160 ppm), with the carbon atom bonded to the bromine atom showing a characteristic shift. The carbon atom attached to the hydroxyl group would also have a specific chemical shift influenced by the electron-donating nature of the hydroxyl group.

Expected ¹H and ¹³C NMR Data for this compound:

| ¹H NMR | ¹³C NMR | ||

| Assignment | Expected Chemical Shift (ppm) | Assignment | Expected Chemical Shift (ppm) |

| Aldehyde H | 9.5 - 10.5 (s) | Aldehyde C=O | 190 - 200 |

| Aromatic H | 7.0 - 8.5 (m) | Aromatic C-Br | 110 - 125 |

| Hydroxyl H | Variable (br s) | Aromatic C-OH | 150 - 160 |

| Aromatic C | 120 - 150 |

Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy: In an IR spectrum, the absorption of infrared radiation corresponds to the vibrational transitions within the molecule. For this compound, characteristic absorption bands are expected. A strong, sharp band in the region of 1680-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. A broad absorption band in the range of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aldehyde group would appear around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively. The C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It provides information about vibrational modes that are Raman-active. For this compound, the C=C stretching vibrations of the pyridine ring are expected to produce strong Raman signals. The C-Br bond, being highly polarizable, should also give a characteristic Raman band.

Expected Vibrational Spectroscopy Data for this compound:

| IR Spectroscopy | Raman Spectroscopy | ||

| Functional Group | Expected Wavenumber (cm⁻¹) | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) | Aromatic Ring Stretch | 1500 - 1600 (strong) |

| Aromatic C-H Stretch | 3000 - 3100 | C-Br Stretch | 500 - 700 |

| Aldehyde C-H Stretch | 2700 - 2900 | ||

| C=O Stretch (Aldehyde) | 1680 - 1720 (strong) | ||

| Aromatic C=C Stretch | 1450 - 1600 |

Note: The exact wavenumbers would need to be determined from experimental data.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to the π → π* and n → π* electronic transitions. The pyridine ring and the carbonyl group are the principal chromophores. The spectrum is expected to display one or more strong absorption bands in the UV region, likely between 200 and 400 nm. The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy: If this compound is fluorescent, its emission spectrum would provide information about the excited state of the molecule. The fluorescence emission typically occurs at a longer wavelength (lower energy) than the absorption. The fluorescence quantum yield and lifetime would be important parameters to characterize its photophysical properties.

Expected Electronic Spectroscopy Data for this compound:

| Technique | Parameter | Expected Value |

| UV-Vis Spectroscopy | λmax (nm) | 200 - 400 |

| Fluorescence Spectroscopy | λemission (nm) | > λmax of absorption |

Note: The exact wavelengths and fluorescence properties would need to be determined from experimental data.

Mass Spectrometry Techniques (ESI-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that would allow for the accurate determination of the molecular weight of this compound. The expected molecular ion peak [M+H]⁺ would correspond to the molecular weight of the compound plus the mass of a proton. The presence of a bromine atom would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique would be useful for the analysis of complex mixtures and for obtaining structural information through fragmentation studies. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern can be generated, which can help to confirm the structure of the molecule.

Expected Mass Spectrometry Data for this compound:

| Technique | Expected Observation |

| ESI-MS | Molecular ion peak [M+H]⁺ with a characteristic bromine isotopic pattern (m/z and m/z+2 in ~1:1 ratio). |

| LC-MS/MS | Fragmentation pattern consistent with the loss of functional groups such as -CHO, -OH, and Br. |

Note: The exact m/z values and fragmentation patterns would need to be determined from experimental data.

Diffraction and Thermal Analysis

Diffraction and thermal analysis techniques provide information about the solid-state structure and thermal stability of a compound.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Expected Crystallographic Data for this compound:

| Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | The lengths of the sides and the angles between them for the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent interactions. |

Note: The actual crystallographic data can only be obtained through experimental single crystal X-ray diffraction analysis.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the analysis of crystalline solids. It provides information on the crystal structure, phase purity, and degree of crystallinity of a material. In the hypothetical analysis of this compound, a PXRD experiment would involve irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ).

The resulting diffraction pattern, a plot of intensity versus 2θ, would be unique to the crystalline form of the compound. The positions of the diffraction peaks are determined by the dimensions of the unit cell, according to Bragg's Law (nλ = 2d sinθ), while the peak intensities are related to the arrangement of atoms within the unit cell. Analysis of the peak positions and intensities would allow for the determination of the crystal system and space group. However, no specific PXRD data for this compound is currently available in the cited search results.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analytical methods used to study the thermal stability and phase transitions of a material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA thermogram would reveal information about its decomposition pattern, thermal stability, and the presence of any volatile components. The analysis would indicate the temperature at which the compound begins to decompose and the percentage of mass loss at each stage.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. DTA curves provide information about physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition. A DTA profile of this compound would show endothermic or exothermic peaks corresponding to these transitions.

Specific TGA or DTA data for this compound are not present in the available search results.

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a species in solution. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is obtained which can reveal the oxidation and reduction potentials of the analyte.

A hypothetical CV study of this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and recording the voltammogram. The resulting data would provide insights into the electrochemical behavior of the aldehyde and hydroxyl functional groups, as well as the influence of the bromo- and pyridine substituents on the redox potentials. This information is valuable for understanding its potential involvement in electrochemical reactions. At present, no specific cyclic voltammetry data for this compound has been found in the searched literature.

Purity Assessment and Quantification Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is a primary method for assessing the purity of chemical compounds.

To determine the purity of this compound, a suitable HPLC method would be developed. This would involve selecting an appropriate stationary phase (column), mobile phase (solvent system), and detector (e.g., UV-Vis). The sample would be injected into the HPLC system, and the components would be separated based on their differential partitioning between the stationary and mobile phases.

The output, a chromatogram, would show peaks corresponding to the target compound and any impurities. The area of the peak for this compound relative to the total area of all peaks would be used to calculate its purity. While some suppliers of similar compounds mention the availability of HPLC data, specific chromatograms or purity data for this compound are not provided in the search results.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic architecture of a molecule, which in turn governs its chemical reactivity. For aromatic systems like 6-bromo-3-hydroxypicolinaldehyde, methods such as Density Functional Theory (DFT) are frequently employed to elucidate properties like electron distribution, molecular orbital energies, and electrostatic potential.

Detailed quantum chemical studies on analogous compounds, such as 2-bromo-3-hydroxy-6-methyl pyridine (B92270), have utilized DFT with the B3LYP functional and a 6-311G(d,p) basis set to investigate their structural and electronic properties. researchgate.net These studies often involve the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, a similar computational approach would likely reveal the localization of the HOMO and LUMO across the molecule. In related brominated pyridine derivatives, the HOMO is often distributed over the pyridine ring and the hydroxyl group, while the LUMO can be centered on the electron-withdrawing aldehyde and bromo substituents. researchgate.net This distribution of electron density is critical for predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum mechanical calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atom of the aldehyde and hydroxyl groups, as well as the nitrogen atom of the pyridine ring, indicating these are potential sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds (Note: The following data is illustrative and based on findings for structurally similar molecules. Specific values for this compound would require dedicated computational studies.)

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions |

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a versatile computational method used not only to study ground-state properties but also to explore the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can be used to map out the potential energy surface of a reaction and determine the most likely reaction pathways.

For this compound, DFT calculations could be instrumental in analyzing various potential reactions. For instance, the reactivity of the aldehyde group in nucleophilic addition reactions or the susceptibility of the pyridine ring to electrophilic or nucleophilic aromatic substitution could be investigated. Transition state theory, combined with DFT, allows for the calculation of activation energies, providing quantitative insights into reaction rates.

In studies of similar brominated aromatic aldehydes, DFT has been used to understand their synthesis and potential transformations. For example, in the study of bromo-dimethoxybenzaldehydes, DFT calculations at the CAM-B3LYP/6-311++G(d,p) level were used to analyze their geometric and electronic properties, which are foundational for understanding their reactivity. researchgate.net

A hypothetical reaction pathway analysis for the oxidation of the aldehyde group in this compound to a carboxylic acid could be performed using DFT. This would involve identifying the transition state structure and calculating the activation energy barrier for the reaction, thereby predicting its feasibility under different conditions.

Table 2: Illustrative DFT Data for a Hypothetical Reaction of this compound (Note: This table presents hypothetical data for the oxidation of the aldehyde group.)

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactant (Aldehyde + Oxidant) | 0 | C=O bond length: ~1.22 Å |

| Transition State | +15.2 | Formation of a new C-O bond |

| Product (Carboxylic Acid) | -25.8 | O-H bond length: ~0.97 Å |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. These methods are central to computer-aided drug design.

The process involves generating a three-dimensional model of the ligand (this compound) and docking it into the binding site of a target protein. Docking algorithms explore various possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Given the presence of hydrogen bond donors (hydroxyl group) and acceptors (aldehyde oxygen, pyridine nitrogen), as well as a halogen atom capable of forming halogen bonds, this compound has the potential to interact with a variety of biological targets. For instance, studies on other brominated pyridine derivatives have explored their potential as inhibitors of enzymes like bromodomains. nih.gov

A molecular docking study of this compound against a hypothetical protein kinase could reveal potential binding modes. The hydroxyl group and the pyridine nitrogen could form crucial hydrogen bonds with amino acid residues in the active site, while the bromo-substituted ring could engage in hydrophobic or halogen bonding interactions. Such studies can guide the synthesis of more potent and selective inhibitors.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1 | -7.5 | ASP 145, LYS 72 | Hydrogen Bond, Electrostatic |

| 2 | -7.2 | PHE 80, LEU 130 | Hydrophobic, Pi-Pi Stacking |

| 3 | -6.9 | TYR 82 | Halogen Bond with Bromo group |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which can be invaluable for their characterization and identification. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Visible absorption spectra, while calculations of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra.

For this compound, computational spectroscopy could provide a theoretical spectrum to compare with experimental data. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can compute the vibrational frequencies corresponding to different normal modes of the molecule. nih.gov This allows for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending vibrations of functional groups like C=O (aldehyde), O-H (hydroxyl), C-Br, and the pyridine ring modes.

Similarly, TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths in the UV-Visible spectrum. This can provide insights into the electronic structure and the nature of the chromophores within the molecule.

Table 4: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical computational outputs for similar molecules.)

| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Assignment |

| IR Spectroscopy | ~1700 cm⁻¹ | C=O stretching of the aldehyde |

| IR Spectroscopy | ~3300 cm⁻¹ | O-H stretching of the hydroxyl group |

| IR Spectroscopy | ~1100 cm⁻¹ | C-N stretching of the pyridine ring |

| UV-Visible Spectroscopy | ~280 nm | π → π* transition of the aromatic system |

| UV-Visible Spectroscopy | ~320 nm | n → π* transition of the carbonyl group |

Applications in Chemical Biology and Medicinal Chemistry Research

Investigation of Enzyme Inhibition Mechanisms

Enzymes are crucial targets in drug discovery, and the aldehyde group is known for its reactivity and ability to interact with various enzymes. tandfonline.com The study of how compounds like 6-Bromo-3-hydroxypicolinaldehyde and its derivatives interact with and inhibit enzymes is a key area of research.

Competitive inhibition is a fundamental mechanism where an inhibitor molecule binds to the active site of an enzyme, preventing the actual substrate from binding. Picolinaldehyde derivatives, as analogues of natural substrates, are prime candidates for investigation as competitive inhibitors for various enzymes.

Research into heterocyclic inhibitors, such as those structurally related to picolinaldehyde, demonstrates this principle. For instance, studies on the cGMP-dependent protein kinase of Plasmodium falciparum (PfPKG), a key target for anti-malarial drugs, have characterized novel competitive inhibitors. nih.gov In these studies, kinetic analyses are performed by measuring reaction rates at different substrate and inhibitor concentrations. nih.gov The resulting data can be used to generate Dixon plots, where the intersection of lines in the second quadrant is indicative of competitive inhibition, allowing for the calculation of the inhibition constant (Ki). nih.gov

Table 1: Competitive Inhibition Data for Heterocyclic Kinase Inhibitors This table presents data for structurally related heterocyclic compounds to illustrate the principles of competitive inhibition studies.

| Compound | Target Enzyme | Ki (nM) | Inhibition Type |

|---|---|---|---|

| Isoxazole Derivative 3 | PfPKG | 1.5 ± 0.2 | Competitive |

| Isoxazole Derivative 4 | PfPKG | 2.5 ± 0.3 | Competitive |

Data sourced from Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase. nih.gov

Aldehyde-containing compounds are significant modulators of enzyme activity, playing roles in both physiological and pathological processes. creative-proteomics.com Aldehydes are highly reactive molecules, and their levels are tightly controlled in biological systems by a superfamily of enzymes called aldehyde dehydrogenases (ALDHs), which catalyze their oxidation. google.comnih.gov

The modulation of ALDH activity is a therapeutic strategy for various diseases. google.com For example, defects in ALDH enzymes can lead to an accumulation of toxic aldehydes, contributing to conditions like neurodegenerative diseases and cancer. google.com Compounds that can modulate the activity of ALDHs or other enzymes involved in aldehyde metabolism are therefore of significant interest. nih.gov The aldehyde moiety can interact with enzyme active sites, often forming covalent adducts with nucleophilic residues like cysteine, thereby altering enzyme function. tandfonline.com Aldehyde-containing compounds can act as signaling molecules influencing cell pathways or can be involved in responses to oxidative stress. creative-proteomics.com

The reactivation of inhibited enzymes is a critical therapeutic goal, particularly in toxicology. A prime example is the reactivation of acetylcholinesterase (AChE), an enzyme vital for nerve function that is inhibited by organophosphorus (OP) nerve agents and pesticides. nih.gov Inhibition occurs when the OP agent phosphorylates a critical serine residue in the enzyme's active site. nih.gov

Certain nucleophilic compounds, most notably oximes, can reactivate the inhibited AChE by removing the phosphoryl group from the serine residue, thereby restoring enzyme function. nih.govnih.gov Research has focused on designing novel reactivators, including various pyridinium (B92312) oximes and other lipophilic derivatives, to improve their efficacy and ability to cross the blood-brain barrier. nih.gov While this compound is not an oxime itself, its aldehyde group provides a chemical handle for synthesizing derivatives, such as picolinaldehyde oximes, which are a known class of potential AChE reactivators. nih.gov The development of new reactivators often involves creating libraries of compounds with diverse chemical features to identify structures with broad-spectrum reactivation capabilities against various inhibiting agents. nih.gov

Exploration of Biological Activities (In Vitro Studies)

Preliminary in vitro studies are essential for identifying the potential therapeutic applications of new chemical entities. For a compound like this compound, this involves screening for a range of biological effects, including antimicrobial and anticancer activities.

The search for new antimicrobial agents is driven by the rise of drug-resistant pathogens. Brominated compounds and heterocyclic structures, such as pyridines, are well-represented among molecules with antimicrobial properties. For example, studies on 6-bromoindolglyoxylamide derivatives have identified compounds with intrinsic activity against Gram-positive bacteria like Staphylococcus aureus and antibiotic-enhancing properties against resistant Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov

Picolinium salts, which share the pyridine (B92270) core with picolinaldehydes, have demonstrated a wide spectrum of antimicrobial activity. Their efficacy is often dependent on the length of an attached alkyl chain, which influences lipophilicity. nih.gov The data below illustrates the antimicrobial efficacy of various picolinium salts.

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Picolinium Salts This table presents data for related picolinium compounds to illustrate the potential antimicrobial activity of this structural class.

| Compound | S. aureus | E. coli | C. albicans | A. niger |

|---|---|---|---|---|

| 1-Dodecyl-3-methylpyridinium bromide | 8 | 64 | 8 | 32 |

| 1-Tetradecyl-3-methylpyridinium bromide | 4 | 32 | 4 | 16 |

| 1-Hexadecyl-3-methylpyridinium bromide | 2 | 16 | 4 | 8 |

| 1-Dodecyl-4-methylpyridinium bromide | 8 | 64 | 16 | 32 |

| 1-Tetradecyl-4-methylpyridinium bromide | 4 | 32 | 4 | 16 |

Data sourced from Wide-Antimicrobial Spectrum of Picolinium Salts. nih.gov MIC = Minimum Inhibitory Concentration.

The results for these related compounds suggest that derivatives of this compound could be promising candidates for further antimicrobial research. nih.gov Similarly, other heterocyclic systems like imidazo[1,2-a]pyrimidines have been explored for their antifungal activity against various pathogenic fungi. capes.gov.br

Many anticancer drugs are heterocyclic compounds, and the introduction of a bromine atom can enhance cytotoxic activity. The antitumor potential of this compound can be inferred by examining in vitro studies on structurally related molecules. For instance, various brominated derivatives of quinazolines, acetophenones, and carbazoles have shown significant cytotoxicity against a range of human cancer cell lines. researchgate.netfarmaciajournal.com

Studies on brominated acetophenone (B1666503) derivatives revealed remarkable cytotoxic effects on cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer). farmaciajournal.com Similarly, novel pyridine-urea derivatives have demonstrated potent growth inhibitory activity against the MCF-7 breast cancer cell line. mdpi.com The mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death) through pathways like mitochondrial-mediated caspase activation or the arrest of the cell cycle at specific phases, such as G2/M. nih.gov

The table below presents the cytotoxic activity of some brominated acetophenone derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

Table 3: Cytotoxicity (IC₅₀, µg/mL) of Brominated Acetophenone Derivatives This table shows data for related brominated compounds to demonstrate the potential anticancer activity of this structural feature.

| Compound | MCF-7 (Breast) | A549 (Lung) | Caco-2 (Colorectal) | PC3 (Prostate) |

|---|---|---|---|---|

| Derivative 5a | 25.10 ± 1.15 | 39.40 ± 2.11 | 35.10 ± 1.98 | < 10 |

| Derivative 5b | < 10 | 25.40 ± 1.10 | 29.80 ± 2.10 | < 10 |

| Derivative 5c | < 10 | 11.80 ± 0.89 | 18.40 ± 4.70 | < 10 |

| Derivative 5d | 15.20 ± 0.98 | 29.10 ± 1.12 | 25.30 ± 1.87 | < 10 |

Data sourced from IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. farmaciajournal.com IC₅₀ = Half-maximal inhibitory concentration.

These findings underscore the rationale for investigating this compound and its derivatives as potential novel anticancer agents. farmaciajournal.commdpi.com

Anti-inflammatory Properties

The therapeutic potential of 3-hydroxypyridine (B118123) derivatives, including this compound, has been explored in the context of inflammatory processes. The anti-inflammatory effects of these compounds are often linked to their ability to chelate iron. Iron is a crucial element in the production of reactive oxygen species (ROS) through the Fenton reaction, which can initiate and amplify inflammatory responses. Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent, meaning they require iron for their function. nih.gov

Studies on new derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov For instance, in a study evaluating three new 3-hydroxy-pyridine-4-one derivatives (compounds A, B, and C), all compounds exhibited notable anti-inflammatory effects. Compound A, at a dose of 20 mg/kg, produced a 67% inhibition in carrageenan-induced paw edema, which was comparable to the standard anti-inflammatory drug indomethacin (B1671933) (60% inhibition). nih.gov In the croton oil test, compounds A, B, and C also significantly inhibited ear edema. nih.gov The anti-inflammatory action of these derivatives is thought to be related to their iron-chelating properties, which interfere with the action of iron-dependent enzymes involved in inflammation. nih.gov

Furthermore, research on 3-arylphthalide derivatives has identified compounds with both antioxidant and anti-inflammatory activities. The compound 3-(2,4-dihydroxyphenyl)phthalide, for example, showed strong inhibition of nitric oxide (NO) production in LPS-stimulated microglial and macrophage cells and reduced the expression of pro-inflammatory cytokines such as IL-1b and IL-6. nih.gov While not direct derivatives of picolinaldehyde, these findings support the hypothesis that the 3-hydroxy-aromatic aldehyde motif can be a key pharmacophore for anti-inflammatory activity.

The following table summarizes the anti-inflammatory activity of some 3-hydroxy-pyridine-4-one derivatives in the carrageenan-induced paw edema model.

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |

| Compound A | 20 | 67 |

| Compound B | 400 | Not specified |

| Compound C | 200 | Not specified |

| Indomethacin | 10 | 60 |

Data sourced from a study on new derivatives of 3-hydroxy pyridine-4-one. nih.gov

Metal Chelation in Biological Systems